

Structure Elucidation of 4-Chloro-3-isobutoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-3-isobutoxyphenylboronic acid
CAS No.:	1256346-37-8
Cat. No.:	B581223

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Introduction

4-Chloro-3-isobutoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Arylboronic acids are versatile building blocks, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitutions on the phenyl ring, in this case, a chloro group and an isobutoxy group, modulate the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological activity. As a key intermediate in the development of novel pharmaceutical agents and other functional materials, the unambiguous confirmation of its structure is a critical first step in any research and development endeavor.

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structure elucidation of **4-Chloro-3-isobutoxyphenylboronic acid**. It is intended to serve as a practical resource for researchers, detailing not only the techniques

themselves but also the underlying scientific principles and the logical workflow for definitive structural confirmation. The synthesis of this compound can be approached through established methods for arylboronic acid preparation, such as the reaction of a corresponding aryl halide with a lithium reagent followed by quenching with a borate ester.[1]

Physicochemical Properties and Elemental Analysis

A foundational step in the characterization of a newly synthesized compound is the determination of its basic physicochemical properties and its elemental composition. These data provide the first checkpoint for verifying the identity and purity of the substance.

Table 1: Physicochemical Properties of **4-Chloro-3-isobutoxyphenylboronic Acid**

Property	Expected Value
Molecular Formula	C ₁₀ H ₁₄ BClO ₃
Molecular Weight	228.48 g/mol
Appearance	White to off-white solid
Melting Point	Typically in the range of 150-250 °C for similar arylboronic acids

Elemental Analysis

Elemental analysis by combustion is a cornerstone technique for confirming the empirical formula of a pure organic compound.[2] For **4-Chloro-3-isobutoxyphenylboronic acid** (C₁₀H₁₄BClO₃), the theoretically expected elemental composition provides a benchmark against which experimental results can be compared. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of sample purity and the correct elemental makeup.

Table 2: Theoretical Elemental Composition of C₁₀H₁₄BClO₃

Element	Symbol	Atomic Weight	Number of Atoms	Total Weight	Percentage
Carbon	C	12.01	10	120.10	52.58%
Hydrogen	H	1.01	14	14.14	6.19%
Boron	B	10.81	1	10.81	4.73%
Chlorine	Cl	35.45	1	35.45	15.52%
Oxygen	O	16.00	3	48.00	21.01%
Total		228.50		100.00%	

- A precisely weighed sample of the purified compound (typically 1-3 mg) is placed in a tin or silver capsule.
- The sample is combusted at high temperatures (around 900-1000 °C) in a stream of pure oxygen.
- The combustion products (CO₂, H₂O, and N₂) are carried by a stream of helium through a series of absorbent traps or gas chromatography columns.
- The amount of each gas is quantified by thermal conductivity or infrared detection.
- The mass percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of CO₂, H₂O, and N₂ produced. Chlorine content is typically determined by other methods such as titration after combustion.

Spectroscopic and Spectrometric Analysis

A multi-technique spectroscopic and spectrometric approach is essential for the complete and unambiguous elucidation of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **4-Chloro-3-isobutoxyphenylboronic acid**, ^1H , ^{13}C , and ^{11}B NMR are particularly informative.

It is important to note that boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially upon dehydration. This can lead to complex or broadened NMR spectra. To mitigate this, spectra are often acquired in deuterated solvents that can break up these oligomers, such as methanol- d_4 or DMSO- d_6 .

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 3: Predicted ^1H NMR Chemical Shifts (δ) and Splitting Patterns for **4-Chloro-3-isobutoxyphenylboronic Acid**

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Ar-H	~7.5 - 7.8	m	3H	Aromatic protons
-OCH ₂ -	~3.8	d	2H	Methylene protons of isobutoxy group
-CH(CH ₃) ₂	~2.1	m	1H	Methine proton of isobutoxy group
-CH(CH ₃) ₂	~1.0	d	6H	Methyl protons of isobutoxy group
B(OH) ₂	~8.2 (broad)	s	2H	Boronic acid protons (exchangeable)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and concentration.

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 4: Predicted ^{13}C NMR Chemical Shifts (δ) for **4-Chloro-3-isobutoxyphenylboronic Acid**

Carbon	Chemical Shift (ppm)	Assignment
C-B	~130-135	Carbon attached to boron (often broad)
C-Cl	~130-135	Carbon attached to chlorine
C-O	~155-160	Carbon attached to the isobutoxy group
Ar-C	~115-135	Other aromatic carbons
-OCH ₂ -	~75	Methylene carbon of isobutoxy group
-CH(CH ₃) ₂	~28	Methine carbon of isobutoxy group
-CH(CH ₃) ₂	~19	Methyl carbons of isobutoxy group

Note: Predicted chemical shifts are based on analogous structures and may vary.^[3]

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD) in an NMR tube.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the proton-decoupled ^{13}C NMR spectrum.
- If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 5: Characteristic FTIR Absorption Bands for **4-Chloro-3-isobutoxyphenylboronic Acid**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500-3200 (broad)	O-H stretch	Boronic acid (-B(OH) ₂)
3000-2850	C-H stretch	Isobutoxy group and aromatic C-H
~1600, ~1475	C=C stretch	Aromatic ring
1380-1360	B-O stretch	Boronic acid
1250-1200	C-O stretch	Aryl ether
1100-1000	C-Cl stretch	Aryl chloride

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. For boronic acids, dehydration to form the boroxine is a common observation in some ionization techniques.

Expected Observations in the Mass Spectrum:

- **Molecular Ion (M^+):** A peak corresponding to the molecular weight of the compound ($m/z = 228.48$ for $C_{10}H_{14}B^{35}ClO_3$ and 230.48 for the ^{37}Cl isotope). The isotopic pattern of chlorine ($^{35}Cl:^{37}Cl$ ratio of approximately 3:1) should be observable for the molecular ion and any chlorine-containing fragments.
- **Fragmentation:** Common fragmentation pathways for aryl ethers include cleavage of the ether bond.[4] Fragmentation of the isobutyl group is also expected. Phenylboronic acids can undergo fragmentation with characteristic losses of BO and BO_2 .
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., $10 \mu g/mL$).
- Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[1]
- **Data Collection:** A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[5]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods, and the structural model is refined to best fit the experimental data. [5]

The resulting crystal structure would confirm the connectivity of the atoms in **4-Chloro-3-isobutoxyphenylboronic acid** and reveal details about its solid-state packing and intermolecular interactions, such as hydrogen bonding between the boronic acid groups.[6]

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the comprehensive structure elucidation of **4-Chloro-3-isobutoxyphenylboronic acid**, integrating the various analytical techniques.



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Caption: A logical workflow for the structure elucidation of **4-Chloro-3-isobutoxyphenylboronic acid**.

Conclusion

The definitive structure elucidation of **4-Chloro-3-isobutoxyphenylboronic acid** requires a multi-faceted analytical approach. By systematically applying techniques such as elemental analysis, NMR and FTIR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can unambiguously confirm the molecular structure of this important synthetic intermediate. This rigorous characterization is fundamental to ensuring the quality and reliability of subsequent research and development activities in the fields of drug discovery and materials science.

References

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2.
- Wikipedia. (2023). X-ray crystallography. Retrieved from [\[Link\]](#)

- Rettig, S. J., & Trotter, J. (1987). Crystal and molecular structure of phenylboronic acid, C₆H₅B(OH)₂. Canadian Journal of Chemistry, 65(1), 1-5.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2015). Supporting Information for: A general and efficient method for the synthesis of arylboronic acid pinacol esters. Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2017). Calculation of empirical formula from elemental analysis. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). X-ray structure of the phenylboronic acid and protonated 4-pyridylboronic acid dimer (CSD refcodes PHBORA and DUKJUQ). Retrieved from [\[Link\]](#)

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Sources

- [1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents \[patents.google.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. 4-Chloro-4'-isopropylbutyrophenone | C13H17ClO | CID 98744 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents \[patents.google.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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